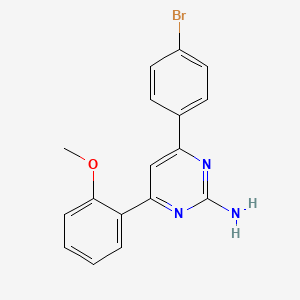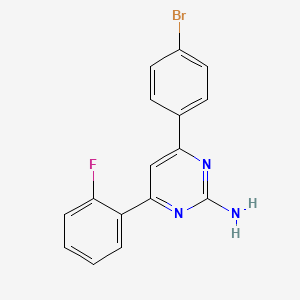
4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine
Overview
Description
4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine (4BFP) is a heterocyclic compound belonging to the class of substituted pyrimidines. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. 4BFP is also used as a reagent in organic synthesis and as a starting material for the preparation of various heterocyclic compounds.
Scientific Research Applications
Quantum Chemical Characterization
- Hydrogen Bonding Sites Analysis: The hydrogen bonding (HB) sites in derivatives of 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine have been investigated using quantum chemistry methods. This research identified the major hydrogen bonding site in these pyrimidine derivatives, contributing to a better understanding of their chemical properties (Traoré et al., 2017).
Medicinal Chemistry and Drug Design
- Inhibitory Activity Against Kinases: Synthesis of novel compounds involving the pyrimidin-4-amines structure, which includes 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine, has been shown to exhibit inhibitory activity against Ser/Thr kinases. This suggests potential applications in developing kinase inhibitors for therapeutic purposes (Deau et al., 2013).
Synthesis of Novel Compounds
- Synthesis Methods: Research has been conducted on the synthesis of various derivatives of pyrimidines, including 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine. This includes methods for creating intermediates and final products for potential use in pharmaceuticals and chemical fields (Hou et al., 2016).
Antimicrobial and Antiprotozoal Agents
- Antimicrobial and Antiprotozoal Properties: Certain derivatives of 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine have been synthesized and evaluated for their antimicrobial and antiprotozoal activities. This highlights the potential use of these compounds in treating infectious diseases (Ismail et al., 2004).
Heterocyclic Compounds Synthesis
- Building Blocks for Heterocyclic Compounds: Arylmethylidene derivatives of furan-2(3H)-ones, related to 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine, are important for the synthesis of various heterocyclic compounds. These compounds are analogues of nitrogen-containing bases of the pyrimidine series, useful in synthesizing biologically active compounds (Aniskova et al., 2017).
properties
IUPAC Name |
4-(4-bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-10-5-3-9(4-6-10)11-8-12(18-14(16)17-11)13-2-1-7-19-13/h1-8H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMZVUUZYBXUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



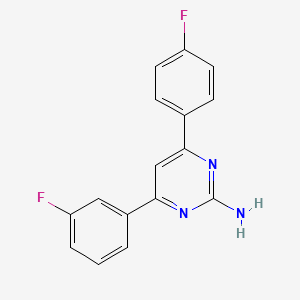
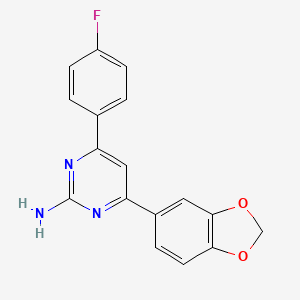

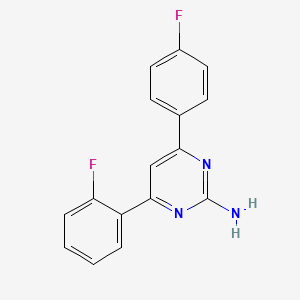
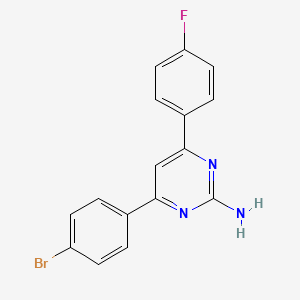
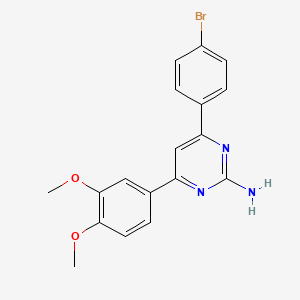
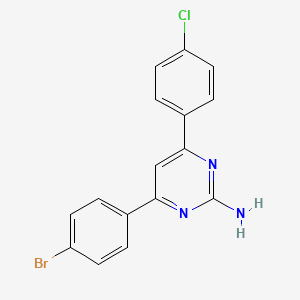
![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)
